molecular formula C22H14N2 B3251960 3-Phenyl-4-(phenylethynyl)cinnoline CAS No. 212778-67-1

3-Phenyl-4-(phenylethynyl)cinnoline

Cat. No.: B3251960
CAS No.: 212778-67-1
M. Wt: 306.4 g/mol
InChI Key: ULLQOFXITVPNGR-UHFFFAOYSA-N
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Description

3-Phenyl-4-(phenylethynyl)cinnoline is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a cinnoline core substituted with phenyl and phenylethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-(phenylethynyl)cinnoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as phenylacetylene and cinnoline derivatives, under specific reaction conditions, including the use of catalysts and controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4-(phenylethynyl)cinnoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding phenolic derivatives, while reduction reactions can produce reduced cinnoline derivatives.

Scientific Research Applications

3-Phenyl-4-(phenylethynyl)cinnoline has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Phenyl-4-(phenylethynyl)cinnoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

3-Phenyl-4-(phenylethynyl)cinnoline is unique due to its specific structural features, which distinguish it from other cinnoline derivatives Similar compounds include 3-phenylcinnoline and other phenylethynyl-substituted heterocycles

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Properties

IUPAC Name

3-phenyl-4-(2-phenylethynyl)cinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2/c1-3-9-17(10-4-1)15-16-20-19-13-7-8-14-21(19)23-24-22(20)18-11-5-2-6-12-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLQOFXITVPNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(N=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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